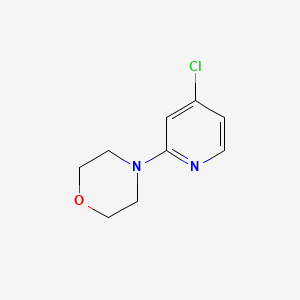

4-(4-Chloropyridin-2-yl)morpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chloropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEERRKPKVXOJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287769 | |

| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086376-26-2 | |

| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chloropyridin 2 Yl Morpholine and Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on the straightforward coupling of a morpholine (B109124) moiety with a pre-functionalized pyridine (B92270) ring, typically a dihalopyridine. These approaches are often favored for their efficiency and atom economy.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for synthesizing 4-(4-Chloropyridin-2-yl)morpholine. This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, morpholine. The starting material of choice is often 2,4-dichloropyridine (B17371).

The regioselectivity of the substitution is a key consideration in this synthesis. In the case of 2,4-dichloropyridine, the C-2 position is generally more susceptible to nucleophilic attack than the C-4 position. This preference is attributed to the greater electron-withdrawing inductive effect of the ring nitrogen on the adjacent C-2 and C-6 positions, making them more electrophilic. The reaction of 2,4-dichloropyrimidine with amines, a related heterocyclic system, also shows that substitution patterns are highly sensitive to substituents on the ring. wuxiapptec.comnih.gov While C-4 substitution is common for 2,4-dichloropyrimidines, the presence of electron-donating groups can favor C-2 substitution. wuxiapptec.com For pyridine systems, the inherent electronic properties favor attack at the 2-position.

The reaction is typically carried out by heating 2,4-dichloropyridine with morpholine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Common bases include potassium carbonate or excess morpholine.

Table 1: Examples of SNAr Reaction Conditions for Dihalo-N-Heterocycles

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Aniline | K2CO3 | DMF | 100 | 85 |

| 2,4-Dichloropyrimidine | Morpholine | K2CO3 | Acetonitrile | 80 | 92 |

| 2-Fluoro-5-nitropyridine | Piperidine (B6355638) | K2CO3 | DMSO | 25 | 95 |

This table presents representative conditions for SNAr reactions on various dihalo-N-heterocycles to illustrate typical parameters.

Cross-Coupling Strategies for Pyridine-Morpholine Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming the C-N bond between the pyridine and morpholine rings. wikipedia.org This method has significantly expanded the possibilities for synthesizing aryl amines from aryl halides. wikipedia.orgrug.nl

This strategy involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of this compound, the reaction would couple 2,4-dichloropyridine with morpholine. A key advantage of this method is its high functional group tolerance and the ability to control regioselectivity through careful selection of ligands and reaction conditions.

Research has demonstrated the highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine with various anilines and heterocyclic amines. researchgate.netresearchgate.net This selectivity allows for the facile synthesis of 4-chloro-N-substituted-pyridin-2-amines, which can then undergo a second coupling reaction at the C-4 position if desired. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Aniline | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 80 |

| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | - | LHMDS | THF | 22 |

| 4-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | - | LHMDS | THF | 22 |

This table illustrates typical catalytic systems and conditions used in Buchwald-Hartwig amination reactions to form C-N bonds with halogenated pyridines. rsc.org

Precursor-Based Synthetic Routes

These methods involve multi-step sequences where either the pyridine or the morpholine ring is modified or constructed from a precursor molecule.

Derivatization of 4-Chloropyridine Intermediates

An alternative synthetic pathway begins with a 4-chloropyridine ring that is already functionalized at the 2-position. For instance, starting with 2-amino-4-chloropyridine, the morpholine ring can be constructed. A common method for synthesizing 2-aminopyridines is through the substitution of a 2-halopyridine with an amine. nih.gov

A potential route involves the dialkylation of the 2-amino group with a suitable reagent like bis(2-chloroethyl) ether under basic conditions. This reaction would lead to the direct formation of the morpholine ring via intramolecular cyclization. Alternatively, the 2-amino group could be reacted sequentially with two molecules of ethylene oxide to form a diethanolamine intermediate, which would then be cyclized to the morpholine ring using an acid catalyst. The synthesis of the 2-chloro-4-aminopyridine precursor itself can be achieved through methods such as the reduction of 2-chloro-4-nitropyridine N-oxide. google.com

Morpholine Ring Formation in the Presence of Chloropyridine Moiety

This approach involves building the morpholine ring onto the 4-chloropyridine scaffold from non-cyclic precursors. One could start with 2-amino-4-chloropyridine and react it with 2-chloroethanol to form N-(4-chloropyridin-2-yl)-2-aminoethanol. Subsequent reaction of the resulting secondary amine with another molecule of 2-chloroethanol would yield a diethanolamine derivative. Intramolecular cyclization of this intermediate, typically under acidic conditions (e.g., sulfuric acid), would then form the morpholine ring, yielding the final product. This stepwise approach allows for the introduction of various substituents on the morpholine ring if desired.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, yield, and environmental impact of the synthesis, advanced techniques are often employed. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating many reactions, including the synthesis of heterocyclic compounds.

Microwave irradiation can dramatically reduce reaction times for SNAr reactions, often from hours to minutes, while also improving yields. researchgate.netrsc.org The synthesis of 2-aminopyridines and related imidazo[1,2-a]pyridines has been shown to be highly efficient under microwave conditions. acs.orgnih.gov For the SNAr synthesis of this compound, employing microwave heating could provide a faster and more efficient alternative to conventional heating methods. The catalyst-free Michael addition of 2-aminopyridine (B139424) to chalcones is another example of a reaction successfully performed under microwave irradiation. researchgate.net

Analytical Characterization Techniques in Synthetic Studies (e.g., UPLC, LC-MS, NMR Spectroscopy)

The confirmation of the successful synthesis of this compound and its analogues, along with the assessment of their purity, relies on a combination of modern analytical techniques. High-performance liquid chromatography (HPLC), particularly Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process. These methods provide detailed information on the molecular structure, mass, and purity of the synthesized compounds.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a crucial technique for monitoring the progress of a chemical reaction and determining the purity of the final product. Its high resolution and sensitivity allow for the rapid separation of the target compound from starting materials, by-products, and other impurities.

Reaction Monitoring: Small aliquots of the reaction mixture can be analyzed at different time points to track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment: For compounds like substituted pyridines and morpholines, reversed-phase UPLC is commonly employed. Methods often use C18 columns with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. helixchrom.com The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram. For instance, in the analysis of novel morpholine-bearing quinoline (B57606) derivatives, a Waters Acquity UPLC system was utilized to confirm the purity of the target compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying and confirming the structure of newly synthesized compounds.

Molecular Weight Confirmation: After separation by the LC system, the eluent is introduced into the mass spectrometer. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass analyzer then determines the mass-to-charge ratio (m/z), which provides direct confirmation of the molecular weight of the synthesized compound.

Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) provides further structural details. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. For morpholine derivatives, a common fragmentation event is the loss of the morpholine ring or parts of it. preprints.org For example, the cleavage of the morpholine ring can produce a characteristic fragment ion at m/z 166. researchgate.net The fragmentation pattern serves as a fingerprint for the molecule, helping to confirm the connectivity of the pyridine and morpholine moieties. Mass spectrometry-based techniques are considered essential for the structural characterization of newly synthesized morpholine derivatives. core.ac.uk

Below is a table summarizing common fragmentation patterns observed in the mass spectra of morpholine-containing compounds.

| Precursor Ion | Fragmentation Event | Characteristic Fragment Ion (m/z) | Reference |

| [M+H]⁺ | Loss of the morpholine unit (C₄H₉NO) | [M+H - 87]⁺ | preprints.org |

| [M+H]⁺ | Cleavage of the morpholine ring | 166 | researchgate.net |

| [M+H]⁺ | Loss of water (H₂O) | [M+H - 18]⁺ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments are routinely performed to characterize compounds like this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Pyridine Ring Protons: The protons on the substituted pyridine ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The chlorine atom at the C4 position and the morpholine group at the C2 position will influence the chemical shifts of the remaining three protons (H3, H5, and H6). The formation of salts or quaternization of the pyridine nitrogen atom is known to cause a down-field shift for all ring protons due to a decrease in electron density. pw.edu.pl

Morpholine Ring Protons: The protons of the morpholine ring typically appear as two multiplets in the upfield region of the spectrum (δ 3.0-4.0 ppm). The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear at a lower field (further downfield) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂-).

¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons. The chemical shifts indicate the electronic environment of each carbon atom. For example, the carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), while the morpholine carbons will be found in the aliphatic region (δ 45-70 ppm).

The following table provides predicted ¹H NMR chemical shifts for this compound based on data for analogous structures. chemicalbook.comnih.gov

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 6.8 - 7.2 | Doublet (d) |

| Pyridine H-5 | 7.0 - 7.4 | Doublet of Doublets (dd) |

| Pyridine H-6 | 8.0 - 8.4 | Doublet (d) |

| Morpholine -N-CH ₂- | 3.4 - 3.8 | Triplet (t) |

| Morpholine -O-CH ₂- | 3.7 - 4.1 | Triplet (t) |

Chemical Reactivity and Derivatization Studies of 4 4 Chloropyridin 2 Yl Morpholine

Reactivity at the Pyridine (B92270) Ring

The pyridine ring in 4-(4-chloropyridin-2-yl)morpholine is influenced by several electronic factors: the inherent electron-withdrawing nature of the ring nitrogen, the inductive effect of the chlorine atom at the 4-position, and the electron-donating effect of the morpholino group at the 2-position. These factors collectively dictate the regioselectivity and rate of substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which also forms a positively charged pyridinium (B92312) ion in acidic media, further deactivating the ring. uoanbar.edu.iqyoutube.com While the morpholino group at the C-2 position is an activating group, the chlorine at C-4 is deactivating. Electrophilic substitution, if it occurs, typically requires vigorous conditions. uoanbar.edu.iq

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. youtube.comwikipedia.org The N-oxide functionality increases the electron density of the ring, particularly at the 2- and 4-positions, facilitating electrophilic attack. wikipedia.org For instance, pyridine-N-oxide can undergo nitration more readily than pyridine itself. rsc.org After the desired substitution, the N-oxide can be removed by deoxygenation, often with reagents like zinc dust or triphenylphosphine. youtube.com

Nucleophilic Aromatic Substitution (SNAr):

The most significant reaction at the pyridine ring of this compound is nucleophilic aromatic substitution (SNAr) at the C-4 position. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing pyridine nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex). vaia.com This reaction allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols.

A notable example of this reactivity is seen in the synthesis of quinoline (B57606) derivatives, where 4,7-dichloroquinoline (B193633) reacts with morpholine (B109124) to afford N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, demonstrating the preferential substitution at the C-4 position. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

The 4-chloro position is also a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an aryl or heteroaryl boronic acid to form biaryl compounds. While aryl chlorides are typically less reactive than bromides or iodides, the "activated" nature of 4-chloropyridines makes them suitable substrates for Suzuki coupling. thieme-connect.com Various palladium catalysts, including those with phosphine (B1218219) ligands like PPh3 or sterically hindered biphenylphosphines, have been successfully employed. thieme-connect.comacs.org Nickel-based catalysts have also been shown to be effective for the Suzuki-Miyaura coupling of 4-chloropyridine. rsc.org

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Ref |

| 1 | 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenylpyridine | Good | thieme-connect.com |

| 2 | 4-Chloropyridine | (4-Methoxyphenyl)boronic acid | Pd/C, 2-(dicyclohexylphosphino)biphenyl | 4-(4-Methoxyphenyl)pyridine | ~70% | acs.org |

| 3 | 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | Good | rsc.org |

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the chloropyridine with a primary or secondary amine. Modern catalyst systems, often employing sterically hindered biaryl phosphine ligands, can effectively catalyze the amination of even challenging heteroaryl chlorides with low catalyst loadings. nih.govwikipedia.org This reaction is highly versatile, allowing for the introduction of a wide array of nitrogen-containing functional groups. acs.org

| Entry | Aryl Halide | Amine | Catalyst System | Product | Yield | Ref |

| 1 | 3-Chloropyridine | Aniline | Pd₂(dba)₃, Hindered Josiphos ligand | 3-(Phenylamino)pyridine | 98% | nih.gov |

| 2 | 4-Chloropyridine | Benzylamine | Pd₂(dba)₃, Hindered Josiphos ligand | 4-(Benzylamino)pyridine | 98% | nih.gov |

| 3 | Aryl Chloride | Ammonia (via equiv.) | Pd(OAc)₂, CyPF-t-Bu | Primary Arylamine | High | acs.org |

Functionalization at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it a site for derivatization.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine-N-oxide using various oxidizing agents, most commonly peroxy acids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in trifluoroacetic anhydride. researchgate.netrsc.orgresearchgate.net As mentioned previously, N-oxidation alters the electronic properties of the pyridine ring, activating it for further transformations. youtube.comwikipedia.org Studies on 2-substituted pyridines have shown that the rate of N-oxidation can be influenced by the steric bulk of the substituent. researchgate.net

Reactivity at the Morpholine Moiety

The morpholine ring contains a secondary amine nitrogen atom that retains nucleophilic character, although it is attenuated by the electron-withdrawing inductive effect of the ether oxygen atom. frontiersin.org Consequently, the morpholine nitrogen is less nucleophilic and less basic than the nitrogen in a similar cyclic amine like piperidine (B6355638). frontiersin.org Despite this reduced reactivity, it can still participate in a variety of classical amine reactions.

For example, the morpholine nitrogen can be acylated or alkylated. Reactions with reagents like ethyl chloroacetate (B1199739) or chloroacetyl chloride proceed via nucleophilic attack of the morpholine nitrogen on the electrophilic carbon center, leading to the formation of N-substituted derivatives. researchgate.net These reactions are fundamental for extending the molecular structure from the morpholine end of the molecule.

Formation of Complex Molecular Architectures and Hybrid Systems

The dual reactivity of this compound makes it an exceptionally useful building block for synthesizing complex molecules, particularly those with applications in pharmacology. nih.gove3s-conferences.org The ability to selectively functionalize the C-4 position of the pyridine ring via SNAr or cross-coupling reactions, while retaining the morpholine moiety, is a common strategy in drug discovery. researchgate.net

This approach allows for the "late-stage functionalization" of drug-like scaffolds, where a diverse array of substituents can be introduced at the C-4 position to explore structure-activity relationships (SAR). nih.gov For instance, coupling different aryl or heteroaryl groups via Suzuki reaction, or various amines via Buchwald-Hartwig amination, can generate libraries of compounds for biological screening. nih.govmit.edu

Computational Chemistry and Molecular Modeling of 4 4 Chloropyridin 2 Yl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. For 4-(4-Chloropyridin-2-yl)morpholine, DFT studies would typically be employed to calculate a variety of molecular properties. These calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Key parameters that would be determined include the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. From this, electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap would be calculated. These values are critical for predicting the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This map is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, one would expect negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the morpholine (B109124) ring, indicating their role as potential hydrogen bond acceptors.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential on N(pyridine) and O(morpholine) | Predicts sites for intermolecular interactions. |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is central to drug discovery and involves scoring functions to estimate the binding affinity. For this compound, docking studies would be performed against various protein targets to explore its potential biological activity.

The process would involve obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB). The 3D structure of this compound would first be optimized. Docking software would then systematically sample numerous conformations and orientations of the ligand within the protein's binding site. The resulting poses would be scored based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.

For instance, given the structural similarities to known kinase inhibitors, this compound could be docked into the ATP-binding site of various kinases. The results would highlight key interactions, such as potential hydrogen bonds between the pyridine nitrogen or morpholine oxygen and amino acid residues in the hinge region of the kinase. The chloro-substituent on the pyridine ring could engage in halogen bonding or occupy a hydrophobic pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Description |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Pyridine N with backbone NH of Cys; Morpholine O with side-chain OH of Ser |

| Hydrophobic Interactions | Chlorophenyl ring with Val, Leu, Ile residues |

| Predicted Pose | The morpholine ring is solvent-exposed while the chloropyridine core is buried in the active site. |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on identifying its low-energy shapes. The morpholine ring typically adopts a stable chair conformation. chemicalbook.comnih.gov The key variable would be the rotational barrier around the C-N bond connecting the pyridine and morpholine rings.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the compound's behavior over time, typically on the nanosecond to microsecond scale. An MD simulation treats atoms as classical particles and solves Newton's equations of motion. This would be particularly insightful for understanding the stability of the compound when bound to a protein target.

An MD simulation of the this compound-protein complex (obtained from docking) in a simulated aqueous environment would reveal the stability of the binding pose. Analysis of the trajectory would include calculating the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably in the binding pocket, and the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions. Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. biosynth.com To build a QSAR model for a series of analogues of this compound, one would need a dataset of compounds with experimentally measured biological activity against a specific target.

For each compound in the series, a set of numerical descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would then be used to create a mathematical equation linking these descriptors to the activity.

A hypothetical QSAR model might look like: Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Surface Area)

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts. However, no such QSAR or QSPR studies specifically involving this compound are currently available in the literature.

Structure Activity Relationship Sar Investigations of 4 4 Chloropyridin 2 Yl Morpholine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(4-chloropyridin-2-yl)morpholine derivatives can be significantly modulated by introducing various substituents on both the pyridine (B92270) and morpholine (B109124) rings. These modifications can alter the compound's electronic properties, steric profile, and ability to form key interactions with its biological target.

The pyridine ring of the this compound scaffold serves as a crucial anchor for interactions within the ATP-binding site of kinases like PI3K and mTOR. Modifications to this ring, particularly at positions 4 and 5, have been shown to have a profound impact on inhibitory activity.

| R Group (at Pyridine C5-analogous position) | Relative Activity/Potency | Reference |

| Hydrogen | Baseline | arkat-usa.org |

| p-Methoxyphenyl | Increased Potency | arkat-usa.org |

| Phenyl | Moderate Potency | arkat-usa.org |

| 3-Aminophenyl | Varied (depends on further interactions) | arkat-usa.org |

This table is illustrative, based on analogous pyridopyrimidine scaffolds, as direct SAR data for this compound was not available.

The chlorine atom at the 4-position of the pyridine ring is a key feature, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase. Replacement of this chlorine with other halogens or small alkyl groups can lead to a significant loss of activity, highlighting its importance for anchoring the molecule in the binding site.

The morpholine ring in this class of compounds is not merely a solubilizing group but plays an active role in binding and determining selectivity. In many kinase inhibitors, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming interactions with residues in the solvent-exposed region of the ATP-binding pocket.

Research on pyrazolopyrimidine inhibitors has demonstrated that modifications to the morpholine ring can dramatically enhance selectivity for mTOR over PI3Kα. nih.gov The introduction of steric bulk, such as in bridged morpholines, can exploit subtle differences in the amino acid composition of the binding sites of these closely related kinases. For example, a single amino acid difference, such as a phenylalanine in PI3K versus a leucine (B10760876) in mTOR at a key position, can create a deeper pocket in mTOR that can accommodate these bulkier morpholine analogs. nih.gov This leads to a significant increase in mTOR potency and selectivity.

| Morpholine Modification | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) | Reference |

| Unsubstituted Morpholine | 1.8 | 6.8 | 3.8 | nih.gov |

| (S)-2-Methylmorpholine | 0.4 | 1000 | 2500 | nih.gov |

| (R)-2-Methylmorpholine | 2.5 | >10000 | >4000 | nih.gov |

| cis-2,6-Dimethylmorpholine | 0.2 | 5200 | 26000 | nih.gov |

This data is from a study on pyrazolopyrimidine inhibitors, illustrating the principle of morpholine modification for selectivity.

These findings suggest that even minor modifications to the morpholine ring of this compound could have a substantial impact on its biological activity and selectivity profile.

While the core structure of this compound directly connects the two key ring systems, the introduction of linker or bridging groups between the pyridine and morpholine moieties can provide a strategy to probe different regions of the target's binding site. However, for this specific scaffold, the direct N-C linkage is often crucial for maintaining the correct orientation of the morpholine ring for optimal interactions.

Stereochemical Influences on Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. As demonstrated in the SAR of morpholine modifications, the stereochemistry of substituents on the morpholine ring can have a dramatic effect on both potency and selectivity. nih.gov

For instance, in the case of 2-methylmorpholine (B1581761) derivatives of pyrazolopyrimidines, the (S)-enantiomer exhibited significantly higher mTOR inhibitory activity compared to the (R)-enantiomer. nih.gov This highlights the precise three-dimensional arrangement required for optimal binding within the chiral environment of the kinase active site. The different spatial positioning of the methyl group in the two enantiomers can lead to either favorable or unfavorable steric interactions with nearby amino acid residues.

Therefore, for any substituted derivatives of this compound that contain chiral centers, the separation and individual biological evaluation of the enantiomers are essential to fully understand the SAR and to identify the more active stereoisomer.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties. nih.gov For the this compound scaffold, these approaches can be envisioned to address potential liabilities or to explore new chemical space.

Scaffold Hopping: This involves replacing the central pyridine ring with other heterocyclic systems that can maintain the key interactions with the target protein. For example, replacing the pyridine with a pyrimidine (B1678525), as seen in 4-(2-chloropyrimidin-4-yl)morpholine, can alter the electronic properties and hydrogen bonding capacity of the core. Other potential scaffolds could include pyrazines or triazines, each offering a different arrangement of nitrogen atoms and thus different interaction possibilities.

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, potential bioisosteric replacements could include:

Replacement of the 4-chloro group: While critical for hinge binding, it could potentially be replaced with other small, electronegative groups such as a cyano or trifluoromethyl group, although this would likely have a significant impact on the binding mode.

Replacement of the morpholine ring: Other six-membered saturated heterocycles like piperazine (B1678402), thiomorpholine, or piperidine (B6355638) could be explored. A piperazine ring, for instance, would introduce an additional basic nitrogen atom, which could be used for further derivatization or to form additional ionic interactions. The inclusion of a morpholine ring is often critical for increasing water solubility and facilitating specific interactions within the ATP-binding pocket of kinases like mTOR. nih.gov

The successful application of these strategies requires a deep understanding of the key pharmacophoric features of the original scaffold and its interactions with the biological target, often guided by computational modeling and structural biology.

Medicinal Chemistry and Biological Applications of 4 4 Chloropyridin 2 Yl Morpholine and Analogues

Role as a Privileged Scaffold in Contemporary Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a diverse range of bioactive compounds. The 2-morpholinopyridine core, a key feature of 4-(4-Chloropyridin-2-yl)morpholine, is increasingly recognized as such a scaffold. frontiersin.orgnih.gov Its prevalence in medicinal chemistry is attributed to a combination of factors, including its synthetic accessibility, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions with protein targets through the morpholine (B109124) oxygen and pyridine (B92270) nitrogen atoms. nih.gov

The pyridine ring itself is a well-established privileged structure in drug discovery, found in numerous natural products and synthetic drugs. frontiersin.orgnih.gov The addition of a morpholine ring at the 2-position and a halogen, such as chlorine, at the 4-position further refines the scaffold's physicochemical properties, influencing its solubility, lipophilicity, and electronic distribution. These modifications can enhance target affinity and selectivity, making the 4-chloro-2-morpholinopyridine scaffold a valuable starting point for the design of novel therapeutic agents across different disease areas.

In Vitro Biological Activity Assessments

The therapeutic potential of the this compound scaffold is underscored by the in vitro biological activities of its analogues against a variety of enzyme targets. These studies highlight the versatility of this chemical framework in the design of potent and selective enzyme inhibitors.

Enzyme Inhibition Studies

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-morpholinopyridine scaffold has been explored for its potential to inhibit various kinases.

Research into CDK9 inhibitors has identified compounds with a 2-aminopyridine (B139424)/pyrimidine (B1678525) scaffold, demonstrating the potential of this general structure. nih.govmdpi.com For example, certain 5-chloro-2-amino-pyridines have been reported as potent and selective CDK9 inhibitors. mdpi.com Although not direct analogues of this compound, these findings suggest that the 2-substituted pyridine motif is a viable starting point for the design of CDK9 inhibitors.

| Compound/Analogue Class | Target Kinase | IC50 | Reference |

| 2-Aminopyridine/pyrimidine derivatives | CDK9 | Nanomolar range | mdpi.com |

| 5-Chloro-2-amino-pyridines | CDK9 | 0.93 - 1.27 nM | mdpi.com |

EphB4: The Ephrin type-B receptor 4 (EphB4) is a receptor tyrosine kinase implicated in cancer progression. While direct inhibition data for this compound analogues is limited, the broader class of pyrimidine-based inhibitors has been investigated. NVP-BHG712, a specific EphB4 inhibitor with an ED50 of 25 nM, contains a pyridine ring, highlighting the relevance of this heterocycle in targeting EphB4. selleckchem.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of bioactive lipid amides. The inhibition of NAPE-PLD is being explored for its therapeutic potential in various conditions. A study on NAPE-PLD inhibitors identified compounds containing a pyridyl-phenyl moiety as active. nih.govacs.org Specifically, a 3-pyridyl derivative and a 4-pyridyl derivative showed significant potency, suggesting that the pyridine nitrogen is important for interaction with the enzyme. nih.govacs.org

| Compound/Analogue | Target Enzyme | IC50 | Reference |

| 3-Pyridyl derivative (quinazoline sulfonamide) | NAPE-PLD | ~26 µM | nih.govacs.org |

| 4-Pyridyl derivative (quinazoline sulfonamide) | NAPE-PLD | ~34 µM | nih.govacs.org |

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a major target for antiviral drug development. While specific inhibitors based on the this compound scaffold have not been prominently reported, the broader class of compounds containing morpholine has been investigated. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. Further research is needed to explore the potential of the 4-chloro-2-morpholinopyridine scaffold in the design of SARS-CoV-2 3CLpro inhibitors.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for the treatment of cancer and autoimmune diseases. nih.govacs.org Research into DHODH inhibitors has led to the discovery of compounds based on a 2-hydroxypyrazolo[1,5-a]pyridine scaffold. nih.govacs.org While these are not direct analogues of this compound, they underscore the utility of substituted pyridines in targeting DHODH. One study noted that the incorporation of a morpholine substituent into a different part of the inhibitor scaffold was not well-tolerated, resulting in a decrease in potency. acs.org This highlights the importance of the specific placement and context of the morpholine group in achieving desired biological activity.

| Compound/Analogue Class | Target Enzyme | IC50 | Reference |

| 2-Hydroxypyrazolo[1,5-a]pyridine derivatives | hDHODH | Nanomolar range | nih.gov |

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. nih.gov They function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose levels. nih.govnih.gov The core structure of this compound, combining a morpholine and a substituted pyridine ring, has been explored in the design of new alpha-glucosidase inhibitors.

Research into indolo[1,2-b]isoquinoline derivatives, which can be considered structural analogues, has shown that these compounds exhibit good inhibitory activity against α-glucosidase, with IC50 values in the micromolar range. nih.gov For instance, the unsubstituted indolo[1,2-b]isoquinoline had an IC50 value of 23.46 ± 0.13 μM. nih.gov The introduction of various substituents on the benzene (B151609) ring of the isoquinoline (B145761) moiety generally led to enhanced inhibitory activity. nih.gov This suggests that the core scaffold is a promising starting point for developing potent α-glucosidase inhibitors.

Structure-activity relationship (SAR) studies on other flavonoid-based inhibitors have highlighted the importance of specific hydroxylation patterns for potent activity. For example, a 5,6,7-trihydroxyflavone structure was found to be crucial for strong inhibition. nih.gov This indicates that while the core heterocyclic system is important, the nature and position of substituents play a critical role in modulating the inhibitory potency. For morpholine-pyridine analogues, it is conceivable that the electronic and steric properties of the chlorine atom on the pyridine ring, as well as the conformation of the morpholine ring, would significantly influence the binding to the active site of α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of Selected Analogues

| Compound | Type | IC50 (µM) |

|---|---|---|

| Indolo[1,2-b]isoquinoline (unsubstituted) | Analogue | 23.46 ± 0.13 |

| Baicalein (5,6,7-trihydroxyflavone) | Analogue | Potent Inhibitor |

This table presents IC50 values for structural analogues to provide context for the potential activity of this compound derivatives.

Anti-microbial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Morpholine and pyridine derivatives have been investigated for their potential to address this challenge.

Anti-bacterial Activity

Analogues of this compound have demonstrated notable antibacterial activity against a range of bacterial strains. For instance, a series of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties. researchgate.net Several of these compounds exhibited significant activity, with one derivative showing an MIC value of 75 ± 0.81 µg/mL against Bacillus subtilis and another an MIC of 114 ± 0.48 µg/mL against Enterobacter aerogenes. researchgate.net

Furthermore, 2,4-disubstituted pyridine derivatives have been shown to be effective against Mycobacterium tuberculosis, with MIC99 values as low as 0.8 and 1.5 μg/ml for two of the most potent compounds. frontiersin.org The antibacterial activity of ruthenium complexes modified with morpholine has also been explored, with one complex, Ru(ii)-3, exhibiting a strong antibacterial effect against Staphylococcus aureus with an MIC value of only 0.78 μg mL−1. nih.gov This complex also demonstrated efficacy against drug-resistant MRSA. nih.gov

Table 2: Antibacterial Activity of Selected Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivative | Bacillus subtilis | 75 ± 0.81 |

| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivative | Enterobacter aerogenes | 114 ± 0.48 |

| 2,4-disubstituted pyridine derivative 11 | Mycobacterium tuberculosis | 0.8 |

| 2,4-disubstituted pyridine derivative 15 | Mycobacterium tuberculosis | 1.5 |

| Ru(ii)-3 (morpholine-modified ruthenium complex) | Staphylococcus aureus | 0.78 |

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various morpholine and pyridine analogues against different bacterial strains.

Anti-fungal Activity

The morpholine scaffold is a key component of several agricultural and clinical antifungal agents. nih.gov The mechanism of action for many morpholine-based antifungals involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov

Studies on silicon-incorporated morpholine analogues have revealed potent antifungal activity against various human pathogenic fungi, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue of fenpropimorph (B1672530) demonstrated superior fungicidal potential compared to existing morpholine fungicides. nih.gov The minimum inhibitory concentration (MIC) values for these compounds highlight their effectiveness. For example, some thiazole-based compounds, which can be considered structural relatives, have shown MIC values in the range of 1.45-47.80 mmol ml-1 x 10-2. researchgate.net

Table 3: Antifungal Activity of Sila-Morpholine Analogues

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | Potent Activity Observed |

| Candida glabrata | Potent Activity Observed |

| Candida tropicalis | Potent Activity Observed |

| Cryptococcus neoformans | Potent Activity Observed |

| Aspergillus niger | Potent Activity Observed |

This table indicates the general antifungal potency of sila-morpholine analogues against various human pathogenic fungi. Specific MIC values vary depending on the compound.

Anti-mycobacterial Activity

Tuberculosis remains a major global health threat, and the development of new anti-mycobacterial agents is crucial. Pyridine derivatives have been a focus of this research. Studies on novel amides combining pyridine-4-carbohydrazide (the core of the drug isoniazid) with other antimicrobial agents have yielded compounds with potent antimycobacterial activity, with MICs as low as ≤0.25 μM against drug-susceptible Mycobacterium tuberculosis. rsc.orgrsc.org These compounds were also effective against M. kansasii and multidrug-resistant strains at higher concentrations. rsc.orgrsc.org

Imidazo[1,2-a]pyridine amides and sulfonamides have also been designed and synthesized, with some derivatives displaying excellent anti-TB activity with MICs as low as 0.05 μg mL−1. nih.gov Furthermore, bis-(imidazole/benzimidazole)-pyridine derivatives have shown excellent activity against both replicating and non-replicating M. tuberculosis, with MICs in the range of 17–92 μM. tandfonline.com

Table 4: Anti-mycobacterial Activity of Pyridine Analogues

| Compound Class | Mycobacterium Strain | MIC |

|---|---|---|

| Pyridine-4-carbohydrazide amides | M. tuberculosis (drug-susceptible) | ≤0.25 µM |

| Pyridine-4-carbohydrazide amides | M. kansasii | ≤1 µM |

| Imidazo[1,2-a]pyridine amide (IPA-6) | M. tuberculosis H37Rv | 0.05 µg/mL |

| Bis-(imidazole/benzimidazole)-pyridines | M. tuberculosis H37Rv | 17–92 µM |

This table presents the Minimum Inhibitory Concentration (MIC) of different classes of pyridine analogues against various mycobacterial strains.

Cell-Based Biological Assays

Beyond antimicrobial and enzyme inhibitory activities, morpholine-pyridine derivatives have been evaluated for their effects on mammalian cells, particularly in the context of cancer research.

Cell Proliferation and Viability Studies

The cytotoxicity of morpholine-substituted compounds has been investigated against various cancer cell lines. For example, a series of morpholine-substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Several of these compounds displayed promising cytotoxic activity, with some being more potent than the standard drug colchicine. nih.gov Two compounds, AK-3 and AK-10, were particularly active, with IC50 values in the low micromolar range against all three cell lines. nih.gov

Similarly, morpholine-substituted tetrahydroquinoline derivatives have shown strong and specific anticancer action against triple-negative breast cancer, lung cancer, and breast cancer cell lines, with minimal impact on healthy cells. nih.gov One compound demonstrated exceptional activity against A549 cells with an IC50 of 0.033 µM. nih.gov The cytotoxic effects of palladium(II) complexes with thiazine (B8601807) or thiazoline (B8809763) derivative ligands have also been studied in tumor cell lines, with some complexes displaying IC50 values between 46.39 ± 3.99 μM and 62.74 ± 6.45 μM. unex.esmdpi.com

Table 5: Cytotoxic Activity of Morpholine Analogues against Cancer Cell Lines

| Compound Class/Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Morpholine substituted quinazoline (AK-3) | A549 | 10.38 ± 0.27 |

| MCF-7 | 6.44 ± 0.29 | |

| SHSY-5Y | 9.54 ± 0.15 | |

| Morpholine substituted quinazoline (AK-10) | A549 | 8.55 ± 0.67 |

| MCF-7 | 3.15 ± 0.23 | |

| SHSY-5Y | 3.36 ± 0.29 | |

| Morpholine-substituted tetrahydroquinoline (10e) | A549 | 0.033 |

| Palladium(II) complexes with phenyl substitutions | HeLa, HL-60, U-937 | 46.39 - 62.74 |

This table shows the half-maximal inhibitory concentration (IC50) of various morpholine analogues on the proliferation of different cancer cell lines.

Cell Cycle Progression Analysis

The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Many therapeutic agents exert their effects by interfering with the cell cycle, leading to arrest at specific phases and subsequent apoptosis of cancer cells. While direct studies on the effect of this compound on cell cycle progression are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds, particularly those acting as inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, have been shown to induce cell cycle arrest.

Inhibitors of the PI3K/Akt/mTOR pathway, which includes many morpholine-containing derivatives, frequently cause cells to accumulate in the G1 phase of the cell cycle. mdpi.com This G1 arrest is often a consequence of the downregulation of key cell cycle regulatory proteins such as cyclin D1. mdpi.com For instance, studies on various cancer cell lines have demonstrated that treatment with mTOR inhibitors leads to G1 cell-cycle arrest. nih.gov Similarly, pharmacological inhibition of the PI3K/Akt pathway has been shown to prevent the progression from G1 to the S phase, resulting in an accumulation of cells in G1. mdpi.com In some contexts, inhibitors targeting this pathway can also potentiate G2/M cell cycle arrest.

The specific impact of this compound and its direct analogues on cell cycle distribution would likely depend on their specific molecular targets within the cell. Given the prevalence of the morpholine moiety in PI3K/mTOR inhibitors, it is plausible that these compounds could also induce cell cycle arrest, a hypothesis that warrants direct experimental verification.

Cellular Signaling Pathway Modulation

The morpholine ring is a key pharmacophore in a multitude of compounds designed to modulate cellular signaling pathways, with a significant number targeting the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers. nih.gov

Analogues of this compound that contain the morpholine moiety often function as inhibitors of PI3K and/or mTOR. nih.gov The oxygen atom of the morpholine ring is crucial for this activity, as it often forms a critical hydrogen bond with a hinge region residue in the ATP-binding site of these kinases. dndi.org For example, a compound with a 2-morpholino-pyrimidine core demonstrated potent dual inhibitory activity against PI3Kα and mTOR. nih.gov This dual inhibition effectively suppresses the phosphorylation of Akt, a key downstream effector in the pathway. nih.gov

The structural features of these morpholine-containing inhibitors, including the specific substitutions on the pyridine or other heterocyclic rings, play a significant role in determining their potency and selectivity for different PI3K isoforms and for mTOR. The ability of these compounds to modulate the PI3K/Akt/mTOR signaling cascade underscores their potential as targeted therapeutic agents.

Preclinical Pharmacological Investigations (excluding human data)

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences the compound's half-life and oral bioavailability. The morpholine ring is often incorporated into drug candidates to improve their metabolic properties. nih.gov Generally, the morpholine moiety itself is relatively stable to metabolic degradation. nih.gov

The in vitro metabolic stability of this compound and its analogues would typically be assessed using liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) to predict in vivo clearance.

Table 1: Representative In Vitro Metabolic Stability Data for Morpholine-Containing Compounds

| Compound/Analogue Type | In Vitro System | Finding | Reference |

| Pyridine-based NCINI with morpholine analogue | Dog and monkey hepatocytes | Low to moderate clearance | nih.gov |

| General morpholine-containing drugs | Not specified | Morpholine can improve metabolic stability | nih.gov |

This table presents generalized findings for classes of compounds and not for this compound itself.

The in vivo efficacy of potential drug candidates is evaluated in animal models of disease to determine their therapeutic potential. For compounds targeting pathways like PI3K/mTOR, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

These studies suggest that compounds containing the 4-pyridinylmorpholine scaffold could possess anti-tumor efficacy in relevant animal models, although this would need to be confirmed through direct experimentation with this compound and its close analogues.

Table 2: Examples of In Vivo Efficacy of Morpholine-Containing PI3K/mTOR Inhibitors

| Compound | Animal Model | Key Finding | Reference |

| 2-morpholino-pyrimidine derivative (dual PI3K/mTOR inhibitor) | HT-29 colorectal carcinoma xenograft | Significant tumor growth inhibition | nih.gov |

This table provides an example of a related compound's in vivo efficacy and does not represent data for this compound.

Understanding how a drug candidate interacts with its molecular target and the subsequent downstream effects is crucial for its development. For many analogues of this compound, the primary mechanism of action is the inhibition of protein kinases, particularly those in the PI3K/mTOR signaling pathway. nih.govnih.gov

The mechanism of action following target engagement typically involves the inhibition of the kinase's catalytic activity, leading to a blockade of the downstream signaling cascade. For PI3K/mTOR inhibitors, this results in decreased phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, ultimately leading to the inhibition of cell growth, proliferation, and survival. mdpi.comnih.gov The specific cellular outcomes, such as cell cycle arrest or apoptosis, are the ultimate manifestations of this targeted inhibition of a critical signaling pathway.

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency

While the synthesis of 4-(4-chloropyridin-2-yl)morpholine can be conceptually approached via classical nucleophilic aromatic substitution (SNAr), future research will likely focus on modern synthetic techniques to improve efficiency, yield, and scalability. The conventional approach, likely involving the reaction of a dichloropyridine precursor with morpholine (B109124), presents challenges such as controlling regioselectivity and the potential instability of chloropyridine intermediates. researchgate.net

Emerging strategies to overcome these hurdles include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing the formation of side products by providing rapid and uniform heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry. This can lead to higher reproducibility, safer handling of reactive intermediates, and seamless scalability from laboratory to industrial production.

Advanced Catalytic Methods: While SNAr is common, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and powerful route for forming the C-N bond between the pyridine (B92270) ring and morpholine. researchgate.net This method is known for its broad substrate scope and functional group tolerance.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Principle | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid, controlled dielectric heating. | Reduced reaction time, improved yields, fewer byproducts. | Optimization of solvent, temperature, and irradiation power. |

| Flow Chemistry | Continuous reaction in a microreactor. | High scalability, enhanced safety, precise process control. | Reactor design, optimization of flow rates and residence times. |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | High functional group tolerance, applicability to less reactive chlorides. | Ligand and catalyst system development for pyridine substrates. |

Integration of Advanced Computational Approaches in Design

In silico methodologies are indispensable in modern drug discovery for accelerating the design-make-test-analyze cycle. For this compound, computational tools can guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Molecular Docking and Dynamics: These methods can predict the binding orientation and affinity of the compound and its derivatives within the active sites of various protein targets. Drawing parallels from studies on other heterocyclic scaffolds, this approach can be used to virtually screen for potential inhibitors of targets like cyclin-dependent kinases (CDKs) or carbonic anhydrases. nih.govnih.gov Molecular dynamics simulations can further assess the stability of the predicted binding poses over time.

Pharmacophore Modeling: By identifying the key steric and electronic features of the this compound scaffold (e.g., hydrogen bond acceptors, aromatic regions), a pharmacophore model can be built. This model serves as a template for searching virtual libraries to identify novel compounds with diverse cores but similar predicted activity.

ADMET Prediction: Computational algorithms can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This early-stage screening helps to prioritize compounds with more drug-like characteristics, reducing late-stage attrition in the drug development pipeline.

Table 2: Application of Computational Techniques

| Computational Technique | Application for this compound | Desired Outcome |

| Molecular Docking | Predicting binding modes in kinase or other enzyme active sites. | Prioritization of analogues with high predicted binding affinity. |

| Pharmacophore Modeling | Defining essential structural features for biological activity. | Virtual screening for novel scaffolds with similar properties. |

| ADMET Prediction | In silico evaluation of drug-likeness and potential toxicity. | Selection of derivatives with favorable pharmacokinetic profiles. |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural components of this compound suggest its potential utility across several therapeutic areas. The 2-aminopyridine (B139424) moiety is a well-established feature in inhibitors of p38α mitogen-activated protein kinase (MAPK), a target implicated in inflammatory diseases and cancer. nih.gov Furthermore, the broader class of morpholine-containing compounds includes agents with anticancer, antibacterial, and CNS activity. researchgate.net

Future research should focus on screening the compound and its derivatives against a diverse panel of biological targets:

Oncology: Given the prevalence of the pyridine and morpholine motifs in kinase inhibitors, a primary area of exploration is cancer therapy. researchgate.net Screening against panels of kinases, such as EGFR, HER2, and CDKs, could uncover novel anticancer activity. nih.gov

Inflammatory Disorders: The link between 2-aminopyridine structures and p38α MAPK inhibition makes autoimmune and inflammatory diseases a logical therapeutic area to investigate. nih.gov

Infectious Diseases: The morpholine ring is present in antibiotics like linezolid (B1675486) and finafloxacin. researchgate.net Therefore, evaluating this compound for antibacterial or antifungal properties is a worthwhile endeavor.

Table 3: Potential Biological Targets and Therapeutic Applications

| Structural Motif | Known Associated Targets | Potential Therapeutic Area | Supporting Rationale |

| 2-Aminopyridine | p38α MAPK | Oncology, Inflammation | This core is a known hinge-binding motif in many kinase inhibitors. nih.gov |

| Morpholine | Kinases, Bacterial Ribosomes | Oncology, Infectious Disease | The morpholine ring is a common substituent in approved drugs, improving solubility and metabolic stability. researchgate.net |

| Chloropyridine | Various enzymes and receptors | Multiple | The chlorine atom can engage in halogen bonding and serves as a synthetic handle for further modification. |

Design and Synthesis of Chemical Probes and Tool Compounds for Biological Research

Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for developing chemical probes. These tool compounds are essential for elucidating complex biological pathways and validating novel drug targets. By systematically modifying the core structure, probes with specific functionalities can be synthesized.

Affinity-Based Probes: Introducing a tag, such as biotin, to a non-critical position on the molecule would allow for pull-down experiments. These assays can identify the direct protein binding partners of the compound from a cell lysate, thus confirming its mechanism of action.

Fluorescent Probes: Conjugating a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to the scaffold would enable the use of techniques like fluorescence microscopy and flow cytometry. This would allow researchers to visualize the subcellular localization of the compound and its target.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would create a probe that, upon exposure to UV light, forms an irreversible covalent bond with its target protein. This technique is a powerful method for definitively identifying the protein target in a complex biological system.

The chlorine atom on the pyridine ring provides a convenient synthetic handle for introducing these functionalities via cross-coupling reactions, further enhancing the value of this scaffold for chemical biology applications.

Q & A

Q. What are the common synthetic routes for 4-(4-Chloropyridin-2-yl)morpholine, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves condensation reactions between chloropyridine derivatives and morpholine, followed by cyclization or functionalization. For example, analogous compounds are synthesized using NaOH in dichloromethane for deprotonation and coupling . Catalysts such as palladium or copper are often employed to enhance reactivity, while solvents like DMF or toluene optimize solubility and reaction kinetics . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetics and side reactions.

Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chlorophenyl protons resonate at δ 7.2–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 265.31 for CHClNO) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond distance ~1.73 Å in related structures) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Safety protocols align with chlorinated heterocycle guidelines:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

- First aid : Immediate rinsing with water for exposure (P305+P351+P338) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher purity and yield in synthesizing this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Palladium/copper ratios (e.g., 1:2 Pd/Cu) enhance coupling efficiency .

- Solvent selection : Toluene minimizes side reactions vs. DMF in high-temperature reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 150°C) while maintaining >90% yield .

- In-line purification : Use scavenger resins (e.g., silica-bound thiols) to remove residual catalysts .

Q. What analytical methods resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data are addressed by:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

- Isotopic labeling : N or C labels track reaction pathways in mechanistic studies .

Q. What are the potential biological targets or applications of this compound in drug discovery?

- Methodological Answer : The compound’s morpholine and chloropyridine moieties suggest applications in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.